Chromium-54

説明

Chromium-54 is a stable isotope of the element chromium, which is represented by the atomic number 24 on the periodic table. This compound has 24 protons and 30 neutrons, giving it an atomic mass of approximately 53.938879 atomic mass units . Chromium is a transition metal known for its high melting point, hardness, and resistance to corrosion. This compound is one of the naturally occurring isotopes of chromium, although it is less abundant compared to chromium-52 and chromium-53 .

準備方法

Synthetic Routes and Reaction Conditions: Chromium-54 can be isolated from natural chromium sources through isotopic separation techniques. One common method is gas centrifugation, where chromium hexafluoride gas is used. The gas is spun at high speeds to separate the isotopes based on their mass differences.

Industrial Production Methods: Industrial production of chromium typically involves the extraction of chromium from chromite ore (FeCr₂O₄). The ore is first crushed and then subjected to a series of chemical reactions to produce chromium metal. The primary method involves roasting the ore with sodium carbonate and limestone, followed by leaching with water to obtain sodium chromate. This is then acidified to produce sodium dichromate, which is further reduced to chromium metal using carbon or aluminum .

化学反応の分析

Types of Reactions: Chromium-54, like other chromium isotopes, can undergo various chemical reactions, including:

Oxidation: Chromium can be oxidized to form chromium(III) and chromium(VI) compounds. For example, chromium metal reacts with oxygen to form chromium(III) oxide (Cr₂O₃).

Reduction: Chromium(VI) compounds can be reduced to chromium(III) compounds using reducing agents like sulfur dioxide or hydrogen peroxide.

Substitution: Chromium can form various coordination complexes by substituting ligands around the central metal atom.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sulfur dioxide, hydrogen peroxide.

Ligands for Complex Formation: Ammonia, water, chloride ions.

Major Products:

Chromium(III) Oxide (Cr₂O₃): Formed by the oxidation of chromium metal.

Chromium(VI) Oxide (CrO₃): Formed by the oxidation of chromium(III) compounds.

Chromium Complexes: Various coordination complexes depending on the ligands used.

科学的研究の応用

Chromium-54 has several applications in scientific research:

Isotope Geology: Used in the study of isotopic compositions in geological samples to understand the formation and age of rocks.

Biological Studies: Chromium isotopes are used to trace and study metabolic pathways in organisms.

Material Science: this compound is used in the development of high-performance alloys and coatings due to its corrosion resistance and hardness.

Environmental Science: Used to study the distribution and impact of chromium in the environment.

作用機序

Chromium-54, like other chromium isotopes, exerts its effects primarily through its chemical interactions. In biological systems, chromium is known to enhance the action of insulin by interacting with the insulin receptor and other proteins involved in glucose metabolism. The exact molecular targets and pathways are still under investigation, but it is believed that chromium binds to the beta subunit of mitochondrial ATP synthase, influencing cellular energy production and metabolic regulation .

類似化合物との比較

Chromium-54 can be compared with other chromium isotopes such as chromium-52 and chromium-53. While all these isotopes share similar chemical properties, their differences lie in their nuclear properties and abundance:

Chromium-52: The most abundant isotope, used extensively in industrial applications.

Chromium-53: Used in isotope geology and environmental studies.

This compound: Less abundant, used in specialized scientific research.

This compound’s uniqueness lies in its specific applications in isotope geology and its role in tracing metabolic pathways in biological studies.

特性

IUPAC Name |

chromium-54 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cr/i1+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYZAMTAEIAYCRO-NJFSPNSNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Cr] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[54Cr] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10931730 | |

| Record name | (~54~Cr)Chromium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10931730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

53.938877 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14304-97-3 | |

| Record name | Chromium, isotope of mass 54 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014304973 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (~54~Cr)Chromium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10931730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

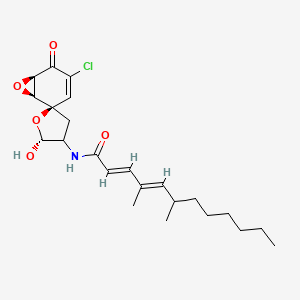

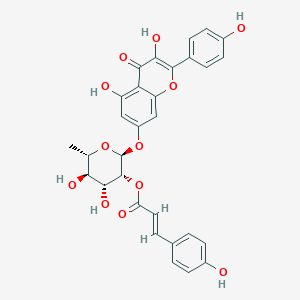

![1-[2-[4-Methoxy-3-[3-(4-methoxyphenyl)propoxy]phenyl]ethyl]imidazole;hydrochloride](/img/structure/B1248058.png)

![5-chloro-3-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-[[(2R,4R,5R)-4-hydroxy-5-(methylamino)oxan-2-yl]oxymethyl]-5-methoxyoxan-2-yl]-13-methyl-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4(9),5,7,10,15,17,19,21-nonaene-12,14-dione](/img/structure/B1248063.png)